molecular formula C19H15ClN4O2S B11367136 4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11367136
M. Wt: 398.9 g/mol
InChI Key: SNHVYDWLWAILOV-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzamide moiety linked to a thiadiazole ring, which is further connected to a phenylpyrrolidinone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylpyrrolidinone Group: The phenylpyrrolidinone moiety can be introduced through a cyclization reaction involving an appropriate amine and a diketone.

    Coupling with Chlorobenzamide: The final step involves coupling the synthesized thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: This compound shares the chlorinated benzamide moiety but differs in the heterocyclic ring structure.

    N-4-fluoro-pyrazol-5-yl-benzamide: Similar in having a substituted benzamide structure but with a different halogen and heterocyclic ring.

Uniqueness

4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a thiadiazole ring with a phenylpyrrolidinone group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H15ClN4O2S/c20-14-8-6-12(7-9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,21,23,26)

InChI Key

SNHVYDWLWAILOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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